molecular formula C13H8O2S B1208713 4-Dibenzothiophenecarboxylic acid CAS No. 2786-08-5

4-Dibenzothiophenecarboxylic acid

Cat. No.: B1208713
CAS No.: 2786-08-5
M. Wt: 228.27 g/mol
InChI Key: WHDBZUDFOQNASQ-UHFFFAOYSA-N
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Description

4-Dibenzothiophenecarboxylic acid is an organic compound with the molecular formula C13H8O2S and a molecular weight of 228.272 g/mol It consists of a dibenzothiophene core with a carboxylic acid functional group at the 4-position

Safety and Hazards

While specific safety and hazard information for 4-Dibenzothiophenecarboxylic acid is not available, it’s important to handle all chemicals with care and take appropriate safety measures, including wearing protective clothing and avoiding inhalation or ingestion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Dibenzothiophenecarboxylic acid typically involves the cyclization of thiophene derivatives with appropriate carbon sources. One common method is the transition-metal-catalyzed coupling reactions, which have emerged as a powerful approach for constructing dibenzothiophene structures . For instance, the cyclization of thiophene with a four-carbon synthon can be achieved under acidic or basic conditions to form the dibenzothiophene core, followed by carboxylation at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using prefunctionalized starting materials. The use of transition-metal catalysts, such as palladium or nickel, can enhance the efficiency and yield of the synthesis process . Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Dibenzothiophenecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can have varied applications depending on their functional groups and structural modifications.

Mechanism of Action

The mechanism of action of 4-Dibenzothiophenecarboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein functions . The exact mechanism depends on the specific derivative and its intended application.

Properties

IUPAC Name

dibenzothiophene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O2S/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDBZUDFOQNASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182166
Record name Dibenzothiophene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2786-08-5
Record name Dibenzothiophene-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002786085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzothiophene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-DIBENZOTHIOPHENECARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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